molecular formula C18H19N7 B5458363 1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5458363
M. Wt: 333.4 g/mol
InChI Key: ZLSUOHFTJSZKEY-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H19N7 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 333.17019364 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

1,6-Dimethyl-N-[1-Phenyl-2-(1H-Pyrazol-1-yl)ethyl]-1H-Pyrazolo[3,4-d]pyrimidin-4-amine is involved in the synthesis of various novel heterocyclic compounds. Studies have shown its utility in the preparation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions, demonstrating its versatility in organic synthesis (Rahmouni et al., 2014).

Anticancer Research

This chemical has been explored in the development of new compounds with potential anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for their antitumor effects on human breast adenocarcinoma cell lines, indicating its potential in cancer research (Abdellatif et al., 2014).

Antimicrobial and Antibacterial Applications

The compound is also instrumental in creating derivatives with significant antimicrobial and antibacterial properties. Research has shown that certain pyrazole and pyrazolopyrimidine derivatives exhibit considerable antibacterial activity, suggesting their use in combating bacterial infections (Rahmouni et al., 2014).

Insecticidal and Antimicrobial Potential

Additionally, studies have demonstrated its role in the synthesis of pyrimidine linked pyrazole heterocyclics, which have been evaluated for their insecticidal and antimicrobial potential. This highlights its application in developing new agents for pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).

Theoretical Studies and Docking Analysis

The compound is also a subject of theoretical studies and docking analysis to understand its interaction with biological targets. Such research provides insights into the potential therapeutic uses of derivatives of this compound in various diseases, including cancer (Al-Amiery et al., 2012).

properties

IUPAC Name

1,6-dimethyl-N-(1-phenyl-2-pyrazol-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-13-21-17(15-11-20-24(2)18(15)22-13)23-16(12-25-10-6-9-19-25)14-7-4-3-5-8-14/h3-11,16H,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSUOHFTJSZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC(CN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.